2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride
Overview
Description
2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperazine ring substituted with a methyl group and a propanenitrile group.
Mechanism of Action
Mode of Action
It’s known that piperazine derivatives can interact with various receptors and enzymes, influencing cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride are currently unknown. Piperazine derivatives can influence a variety of biochemical pathways depending on their specific structure and the nature of their targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The outcomes of its interaction with cellular targets would depend on the nature of these targets and the specific biochemical pathways that the compound influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride typically involves the reaction of 4-methylpiperazine with propanenitrile under specific conditions. The reaction can be carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields. The process may include purification steps to obtain the hydrochloride salt form of the compound, which is often more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is compared with other similar compounds, such as 2-(4-methylpiperazin-1-yl)ethan-1-amine and 1-(2-aminoethyl)piperazine. While these compounds share structural similarities, this compound is unique in its propanenitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)propanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLHAMGGGXIJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCN(CC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-29-6 | |
Record name | 1-Piperazineacetonitrile, α,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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